molecular formula C9H8BrF3Zn B14892061 3-Trifluoromethylphenethylzinc bromide

3-Trifluoromethylphenethylzinc bromide

Cat. No.: B14892061
M. Wt: 318.4 g/mol
InChI Key: WYMUFYJDTSTOCK-UHFFFAOYSA-M
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Description

3-Trifluoromethylphenethylzinc bromide: (MFCD25562969) is an organozinc compound with the molecular formula C9H8BrF3Zn . It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethylphenethylzinc bromide involves the reaction of 3-Trifluoromethylphenethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: 3-Trifluoromethylphenethylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Reagents: Common reagents include halides, alkyl halides, and aryl halides.

    Conditions: These reactions are typically carried out in the presence of a palladium or nickel catalyst under an inert atmosphere.

Major Products: The major products formed from these reactions are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

3-Trifluoromethylphenethylzinc bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It is used in the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Trifluoromethylphenethylzinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various organic reactions. The zinc atom facilitates the transfer of the trifluoromethylphenethyl group to an electrophilic carbon atom, forming a new carbon-carbon bond. This mechanism is commonly utilized in cross-coupling reactions.

Comparison with Similar Compounds

  • Phenethylzinc bromide
  • 3-Methylphenethylzinc bromide
  • 3-Fluorophenethylzinc bromide

Comparison: 3-Trifluoromethylphenethylzinc bromide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific electronic requirements, such as pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H8BrF3Zn

Molecular Weight

318.4 g/mol

IUPAC Name

bromozinc(1+);1-ethyl-3-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8F3.BrH.Zn/c1-2-7-4-3-5-8(6-7)9(10,11)12;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1

InChI Key

WYMUFYJDTSTOCK-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CC1=CC(=CC=C1)C(F)(F)F.[Zn+]Br

Origin of Product

United States

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